Cas no 112933-48-9 (METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE)

112933-48-9 structure

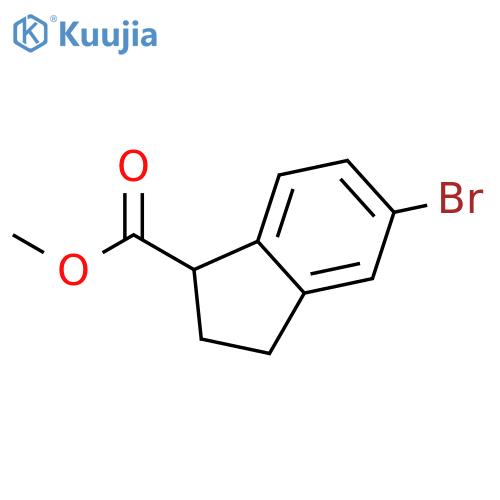

商品名:METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE

CAS番号:112933-48-9

MF:C11H11BrO2

メガワット:255.107842683792

MDL:MFCD25542313

CID:2102358

PubChem ID:13840001

METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 化学的及び物理的性質

名前と識別子

-

- METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE

- METHYL5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE

- HPFPEFZNIZENAN-UHFFFAOYSA-N

- SCHEMBL1530291

- Z1726081194

- 1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester

- DB-109431

- 112933-48-9

- (rac)-5-Bromo-indan-1-carboxylic acid methyl ester

- MFCD25542313

-

- MDL: MFCD25542313

- インチ: InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3

- InChIKey: HPFPEFZNIZENAN-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1CCc2c1ccc(c2)Br

計算された属性

- せいみつぶんしりょう: 253.99424Da

- どういたいしつりょう: 253.99424Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 304.6±42.0 °C at 760 mmHg

- フラッシュポイント: 138.0±27.9 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555659-1 g |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |

112933-48-9 | 1g |

€1,188.50 | 2023-04-13 | ||

| Chemenu | CM270509-1g |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |

112933-48-9 | 95+% | 1g |

$*** | 2023-04-03 | |

| abcr | AB555659-1g |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |

112933-48-9 | 1g |

€1601.80 | 2024-08-02 | ||

| Ambeed | A665762-1g |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |

112933-48-9 | 98% | 1g |

$555.0 | 2024-04-26 | |

| 1PlusChem | 1P00HCWW-250mg |

1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester |

112933-48-9 | 95% | 250mg |

$608.00 | 2023-12-26 | |

| A2B Chem LLC | AI09088-1g |

Methyl 5-bromo-2,3-dihydro-1h-indene-1-carboxylate |

112933-48-9 | 95% | 1g |

$1004.00 | 2024-01-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-1g |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |

112933-48-9 | 97% | 1g |

¥5219.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-250mg |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |

112933-48-9 | 97% | 250mg |

¥2312.00 | 2024-08-09 | |

| Chemenu | CM270509-250mg |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |

112933-48-9 | 95+% | 250mg |

$*** | 2023-04-03 | |

| Chemenu | CM270509-1g |

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |

112933-48-9 | 95+% | 1g |

$486 | 2021-06-16 |

METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

112933-48-9 (METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112933-48-9)METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE

清らかである:99%

はかる:1g

価格 ($):500.0